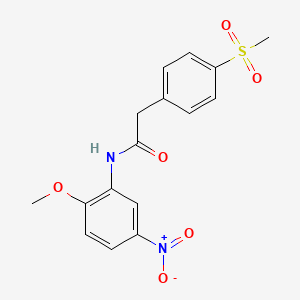

N-(2-methoxy-5-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6S/c1-24-15-8-5-12(18(20)21)10-14(15)17-16(19)9-11-3-6-13(7-4-11)25(2,22)23/h3-8,10H,9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPZMOLFNPKDRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps. One common method includes the nitration of 2-methoxyphenyl acetamide followed by the introduction of the methylsulfonyl group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to remove the nitro group, resulting in different derivatives.

Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized acetamides.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is utilized in several scientific research fields:

Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

Medicine: Research into potential therapeutic applications, including anti-inflammatory and antimicrobial properties, is ongoing.

Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and methylsulfonyl groups influence the compound’s solubility and reactivity. These interactions can modulate enzyme activity and affect cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Backbone

2-(4-Chlorophenoxy)-N-(2-Methoxy-5-Nitrophenyl)Acetamide (CAS 315249-36-6)

- Structure: Replaces the 4-(methylsulfonyl)phenyl group with a 4-chlorophenoxy moiety.

- Key Differences: Electron Effects: The chlorophenoxy group is moderately electron-withdrawing (Cl) but less polar than methylsulfonyl. Molecular Weight: 336.73 g/mol (vs. ~350–360 g/mol for the target compound, estimated).

- Implications: Reduced polarity may lower solubility compared to the sulfonyl-containing analog.

N-(2-Methoxy-4-Nitrophenyl)Acetamide (CAS 93-27-6)

- Structure : Simplifies the target compound by omitting the 4-(methylsulfonyl)phenyl group. The nitro group is at position 4 instead of 5.

- Key Differences: Positional Isomerism: The para-nitro group (vs. Molecular Weight: 210.19 g/mol (significantly lower due to the absence of the sulfonylphenyl group).

- Implications : Lower molecular weight and simpler structure may limit target specificity in biological applications .

Heterocyclic and Sulfur-Containing Analogs

Triazole and Thioacetamide Derivatives (Compounds 11, 19, 54)

- Examples :

- Synthetic Accessibility: Higher yields (e.g., 86.6% for compound 54) suggest favorable reaction pathways for sulfonyl-containing triazoles.

- Implications : Heterocycles improve structural diversity but may complicate synthesis compared to the straightforward acetamide backbone of the target compound .

N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide

- Structure : Combines a chloro-nitro phenyl group with a methylsulfonyl substituent on the acetamide nitrogen.

- Crystal Structure: Exhibits intermolecular hydrogen bonding (C–H⋯O interactions), which may influence packing density and solubility .

- Implications : The additional sulfonyl group could improve crystallinity but may also reduce bioavailability due to excessive polarity .

Positional and Functional Group Effects

Nitro Group Position

- 5-Nitro vs. 4-Nitro : The target compound’s meta-nitro group (position 5) creates a distinct electronic environment compared to para-nitro analogs (e.g., CAS 93-27-6). This affects charge distribution and dipole moments, which are critical in ligand-receptor interactions .

Sulfonyl vs. Other Electron-Withdrawing Groups

- Methylsulfonyl vs. Chlorophenoxy: The sulfonyl group’s strong electron-withdrawing nature (−I effect) and ability to form hydrogen bonds make it superior to chlorophenoxy in enhancing binding to polar active sites.

- Sulfonyl vs.

Biological Activity

N-(2-methoxy-5-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is an organic compound with the molecular formula . It features a unique combination of functional groups, including a methoxy group, a nitro group, and a methylsulfonyl group, which contribute to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The compound is classified as an acetamide and is characterized by the following structural features:

- Methoxy Group : Enhances solubility and may influence biological interactions.

- Nitro Group : Known for potential redox activity and possible involvement in various biochemical pathways.

- Methylsulfonyl Group : Often associated with increased reactivity and potential for interaction with biological targets.

Antimicrobial and Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory and antimicrobial activities. The specific mechanisms through which these effects occur are still under investigation, but the unique chemical structure allows for interactions with various molecular targets in biological systems.

The proposed mechanism of action involves:

- Interaction with Enzymes : The compound may modulate enzyme activities through its functional groups.

- Cellular Signaling Pathways : It could influence cellular signaling, potentially affecting inflammatory responses.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Nitration of 2-Methoxyphenyl Acetamide : Introduction of the nitro group.

- Sulfonation : Addition of the methylsulfonyl group under controlled conditions.

- Purification : Advanced techniques are employed for high yield and purity in industrial settings.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(2-methoxy-4-nitrophenyl)acetamide | Similar methoxy and nitro structure | |

| N-(4-hydroxy-2-nitrophenyl)acetamide | Hydroxyl group replaces methylsulfonyl | |

| N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide | Similar methylsulfonyl group with different substitutions |

The distinct arrangement of functional groups in this compound sets it apart from related compounds, potentially contributing to its unique biological activity.

Q & A

Q. How should researchers reconcile conflicting NMR and HPLC purity results?

- Methodological Answer : Contradictions arise from non-chromophoric impurities (e.g., salts) undetected by HPLC-UV. Combining HPLC with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) improves sensitivity. 2D NMR (e.g., HSQC, HMBC) identifies impurity signals masked in 1D spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.